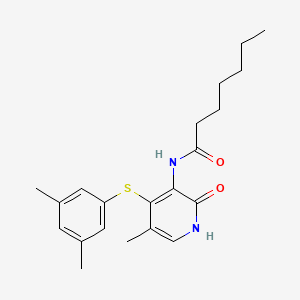![molecular formula C24H32O2 B12683387 1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene CAS No. 94088-37-6](/img/structure/B12683387.png)
1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene is a complex organic compound with a molecular structure that includes 32 hydrogen atoms, 24 carbon atoms, and 2 oxygen atoms . This compound is characterized by its aromatic rings and ether linkages, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene typically involves the reaction of 3,7-dimethyl-6-octenylidene with bis(oxymethylene)benzene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and efficiency in the production process. The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene
- 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisphenol
- 1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisnaphthalene
Uniqueness
1,1’-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene is unique due to its specific molecular structure, which includes aromatic rings and ether linkages. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
94088-37-6 |
|---|---|
Molekularformel |
C24H32O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(3,7-dimethyl-1-phenylmethoxyoct-6-enoxy)methylbenzene |
InChI |
InChI=1S/C24H32O2/c1-20(2)11-10-12-21(3)17-24(25-18-22-13-6-4-7-14-22)26-19-23-15-8-5-9-16-23/h4-9,11,13-16,21,24H,10,12,17-19H2,1-3H3 |
InChI-Schlüssel |
UFVIUXYEJWOMIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CC(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


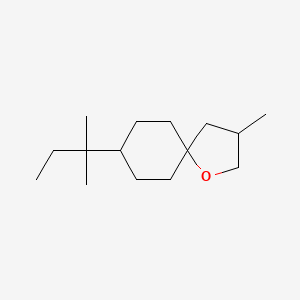
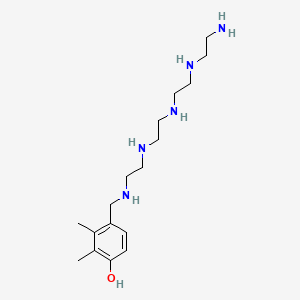
![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)


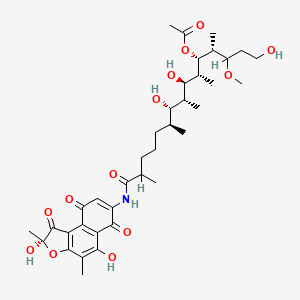

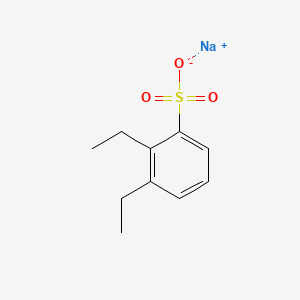



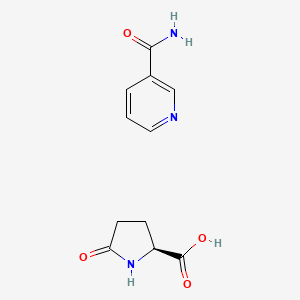
![Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol](/img/structure/B12683372.png)
